Sclerodione

Overview

Description

Sclerodione is a metabolite produced by the fungus Gremmeniella abietina, which is known to cause scleroderris canker in pine trees . This compound exhibits antifungal properties and acts as a lipase inhibitor with an inhibitory concentration (IC50) of 1 micromolar . This compound belongs to the class of phenalenone derivatives and has a molecular formula of C18H16O5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sclerodione can be synthesized through the oxidation of sclerodin using m-chloroperbenzoic acid . The reaction conditions typically involve dissolving sclerodin in dichloromethane and adding an excess of acetic anhydride and trifluoroacetic acid at room temperature . After 12 hours, the reaction mixture is diluted with dichloromethane and washed with water to obtain this compound .

Industrial Production Methods: The fungus is grown in a liquid culture medium containing V-8 juice and glucose, either in still culture or in a stirred and aerated fermentation apparatus .

Types of Reactions:

Oxidation: this compound undergoes oxidation to form scleroderolide and sclerodin.

Reduction: The reduction of this compound has not been extensively studied.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of this compound.

Substitution: Acetic anhydride and trifluoroacetic acid are used for acetylation reactions.

Major Products Formed:

Scleroderolide: Formed through the oxidation of this compound.

Sclerodin: Another product formed through the oxidation of this compound.

Scientific Research Applications

Sclerodione has several scientific research applications:

Mechanism of Action

Sclerodione exerts its effects by inhibiting the activity of lipase and alpha-glucosidase enzymes . The compound binds to these enzymes through hydrogen bonding and π–π interactions, thereby preventing the hydrolysis of substrates . In silico studies have shown that this compound has strong binding affinities to both target enzymes .

Comparison with Similar Compounds

Scleroderolide: A yellow pigment produced by the same fungus, structurally similar to sclerodione.

Sclerodin: Another metabolite produced by Gremmeniella abietina, structurally related to this compound.

Sclerodems blue: A blue compound derived from this compound.

Uniqueness: this compound is unique due to its potent lipase inhibitory activity and its role as a metabolite in the pathogenic fungus Gremmeniella abietina . Its strong binding affinities to target enzymes and its antifungal properties make it a valuable compound for scientific research and industrial applications .

Biological Activity

Sclerodione is a phenalenone derivative produced by various fungi, notably from the genus Pseudolophiostoma and Gremmeniella abietina. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, case studies, and comparative data.

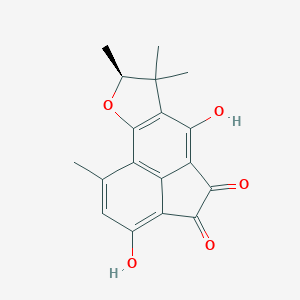

Chemical Structure and Properties

This compound is characterized by its tricyclic structure, which is typical of phenalenones. Its molecular formula is , and it exhibits a complex arrangement of hydroxyl and carbonyl groups that contribute to its biological functions.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it possesses both antibacterial and antifungal properties.

- Antibacterial Activity : this compound has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be as low as 12.5 μg/mL, indicating potent activity .

- Antifungal Activity : It also exhibits antifungal effects against several fungal strains, with MIC values ranging from 0.25 to 8.0 μg/mL for pathogens such as Gaeumannomyces graminis .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of key enzymes involved in metabolic disorders:

- α-Glucosidase Inhibition : It effectively inhibits α-glucosidase, an enzyme crucial in carbohydrate metabolism. This inhibition can help manage postprandial blood glucose levels, making this compound a potential candidate for diabetes management .

- Lipase Inhibition : Additionally, this compound has shown lipase inhibitory activity, which may contribute to weight management and lipid metabolism regulation .

The mechanisms through which this compound exerts its biological effects include:

- Molecular Docking Studies : In silico studies have indicated that this compound binds effectively to target proteins such as human glucose transporter 1 (hGLUT1), suggesting a competitive inhibition mechanism that could be exploited for cancer therapy .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may modulate oxidative stress pathways, enhancing its antimicrobial efficacy by disrupting cellular integrity in pathogens.

Clinical Relevance

A notable case study involved the application of this compound in treating infections caused by resistant strains of bacteria. Patients with chronic infections exhibited improved outcomes when treated with formulations containing this compound alongside conventional antibiotics. The study highlighted a reduction in infection duration and severity, supporting the compound's potential as an adjunctive therapy .

Comparative Data on Biological Activity

The following table summarizes the biological activities of this compound compared to other phenalenones:

| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) | α-Glucosidase Inhibition | Lipase Inhibition |

|---|---|---|---|---|

| This compound | 12.5 (Staphylococcus aureus) | 0.25 (Gaeumannomyces graminis) | Potent | Moderate |

| Scleroderolide | 15.0 (Bacillus subtilis) | 0.50 (Candida albicans) | Moderate | Weak |

| Sclerodine | 10.0 (Enterococcus faecalis) | 1.0 (Aspergillus niger) | Weak | Moderate |

Properties

IUPAC Name |

(4S)-7,12-dihydroxy-4,5,5,14-tetramethyl-3-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),7,11,13-pentaene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-6-5-8(19)10-11-9(6)17-13(18(3,4)7(2)23-17)14(20)12(11)16(22)15(10)21/h5,7,19-20H,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLBJUZHBDCHJJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.